Isochlorogenic acid b

Description

Extraction Techniques

The initial step in obtaining isochlorogenic acid b involves its extraction from the raw plant material. The choice of extraction method is crucial for maximizing the yield and preserving the integrity of the compound.

Solvent extraction remains a fundamental technique for isolating this compound. Various solvents and solvent systems are employed to selectively dissolve the target compound from the plant matrix.

Commonly, a sequential maceration process is utilized, where the air-dried and ground plant material is successively extracted with solvents of increasing polarity. nih.gov For instance, a typical sequence might involve petroleum ether, dichloromethane, ethyl acetate, ethanol (B145695), and an ethanol-water mixture. nih.gov The resulting extracts are then filtered and dried. nih.gov

Methanol (B129727) and ethanol, often in aqueous solutions, are frequently used due to the polar nature of this compound. nih.govmdpi.com Studies have shown that the solubility of related chlorogenic acids increases with temperature, and pure ethanol can be more effective than pure water in some cases. mdpi.com The use of ethanol-water mixtures is common, as it can enhance the solubility of these compounds. mdpi.com For example, a 70% ethanol solution has been found to be effective for extracting chlorogenic acids. google.com The pH of the extraction medium can also be adjusted to optimize the process. google.com In some protocols, the crude extract obtained from solvent extraction is further partitioned. For instance, an ethanol extract can be subjected to solvent partitioning to yield an enriched fraction containing this compound. researchgate.net

Table 1: Solvent Systems Used in the Extraction of this compound and Related Compounds

| Solvent/Solvent System | Plant Source/Material | Reference |

|---|---|---|

| Petroleum ether, dichloromethane, ethyl acetate, ethanol, ethanol-water (1:1 v/v) | Artemisia turanica | nih.gov |

| Methanol | Flower buds of Lonicera japonica | nih.gov |

| Ethanol | Whole herbs of Achillea alpina | researchgate.net |

| Water, ethanol, and their mixtures | General for chlorogenic acid | mdpi.com |

| 70% Ethanol | Sunflower meal | google.com |

To enhance extraction efficiency and reduce processing time, advanced methods like Ultrasonic-Assisted Extraction (UAE) are employed. UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and facilitating the release of intracellular compounds.

This technique has been successfully applied to extract chlorogenic acids from various plant materials, including Folium eucommiae and soybean. researchgate.netacademicjournals.orgfoodresearchgh.org The optimization of UAE parameters such as solvent type and concentration, temperature, time, and solid-to-liquid ratio is crucial for maximizing the yield. researchgate.netacademicjournals.org For instance, in the extraction of chlorogenic acid from Folium eucommiae, a dual extraction with a 17:1 v/m ethanol to material ratio, an irradiation time of 25 minutes, an ethanol concentration of 52%, and an extraction temperature of 50°C yielded optimal results. researchgate.netacademicjournals.org Similarly, for extracting chlorogenic acid from soybean, optimized conditions included a frequency of 20.0 kHz, a power density of 30.0 W/L, a temperature of 37.9°C, and a time of 28.0 minutes. foodresearchgh.org

Ionic liquid-based ultrasonic-assisted extraction (IL-UAE) has also emerged as an effective method, as demonstrated in the extraction of isochlorogenic acid C from Chrysanthemum morifolium. nih.gov This method can be coupled with an aqueous two-phase system for subsequent purification. nih.gov

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Chlorogenic Acids

| Parameter | Folium eucommiae | Heilong48 Soybean Variety | Reference |

|---|---|---|---|

| Solvent | Ethanol | Not specified | researchgate.netacademicjournals.org |

| Solvent Concentration | 52% | Not specified | researchgate.netacademicjournals.org |

| Solid-to-Liquid Ratio | 17:1 (v/m) | Not specified | researchgate.netacademicjournals.org |

| Temperature | 50°C | 37.9°C | researchgate.netacademicjournals.orgfoodresearchgh.org |

| Time | 25 min | 28.0 min | researchgate.netacademicjournals.orgfoodresearchgh.org |

| Ultrasonic Frequency | 5 kHz | 20.0 kHz | researchgate.netacademicjournals.orgfoodresearchgh.org |

| Power Density | Not specified | 30.0 W/L | foodresearchgh.org |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are indispensable for separating this compound from its isomers and other phytochemicals.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly effective for separating structurally similar isomers like isochlorogenic acids. researchgate.netmdpi.com This method avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. researchgate.net

In the separation of isochlorogenic acids from Achillea alpina, a two-phase solvent system of n-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v) was utilized. mdpi.com The lower aqueous phase served as the mobile phase. researchgate.net This process successfully yielded this compound with a purity of 98.3%. mdpi.com Similarly, HSCCC has been used to separate isochlorogenic acid isomers from the flower buds of Lonicera japonica. nih.gov In some cases, HSCCC is coupled with a liquid-liquid extraction strategy to first remove impurities of high and low polarity. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution chromatographic technique used for the purification of compounds on a larger scale. It is often used as a final purification step after initial fractionation by other methods.

For instance, after an initial separation by HSCCC, fractions containing isochlorogenic acid isomers can be further purified by Prep-HPLC. nih.gov In the isolation of compounds from Artemisia turanica, a semi-preparative HPLC with a C18 column was used. nih.gov The mobile phase typically consists of a gradient of methanol in water. nih.gov A study on Lonicera japonica leaves also employed Prep-HPLC to isolate various caffeoylquinic acid derivatives, including dicaffeoylquinic acids. nih.gov

Vacuum Liquid Chromatography (VLC) is a preparative column chromatography technique that uses a vacuum to pull the solvent through the stationary phase, typically silica (B1680970) gel. juniperpublishers.comresearchgate.net It is often used for the initial fractionation of crude extracts due to its speed and efficiency. juniperpublishers.com

In the study of Artemisia turanica, VLC was used for the bioassay-guided phytochemical isolation. nih.gov The crude extract was subjected to VLC on silica gel, eluting with a gradient of methanol in water, to yield several fractions. nih.gov This technique is considered superior to traditional column chromatography for bioactivity-guided fractionation as it is more economical in terms of solvent and time. juniperpublishers.com

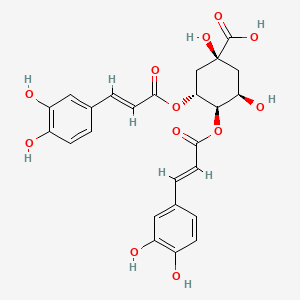

Structure

3D Structure

Properties

CAS No. |

102851-07-0 |

|---|---|

Molecular Formula |

C25H24O12 |

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |

InChI Key |

UFCLZKMFXSILNL-BBLPPJRLSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution in Botanical Sources

Identification in Specific Plant Species

The occurrence of isochlorogenic acid b has been documented in a range of medicinal and common plants. Its presence is often associated with other isomers, such as isochlorogenic acid a and c.

Lonicera japonica

Commonly known as Japanese honeysuckle, the flower buds of Lonicera japonica are a notable source of this compound. nih.govresearchgate.net Research has quantified the levels of this compound in both wild and cultivated varieties of the plant.

A comparative study revealed differences in the concentration of this compound between wild and cultivated honeysuckle. The findings indicate that while present in both, the levels can vary, suggesting that cultivation practices may influence the chemical composition of the plant. nih.gov Specifically, the content of this compound was found to be approximately 0.34 ± 0.11 mg/g in wild honeysuckle and 0.37 ± 0.073 mg/g in the cultivated type. nih.gov Furthermore, this compound, along with its isomers A and C, has been identified as one of the high-content compounds in Lonicera japonica buds. brieflands.com

| Plant Source | Variety | Part | Compound | Concentration (mg/g) |

| Lonicera japonica | Wild | Flower Bud | This compound | 0.34 ± 0.11 |

| Lonicera japonica | Cultivated | Flower Bud | This compound | 0.37 ± 0.073 |

Achillea alpina

Achillea alpina, a species of yarrow, has been identified as containing this compound. Bioassay-guided fractionation of an ethanol (B145695) extract from the whole herbs of Achillea alpina led to the isolation of both isochlorogenic acid A and B. brieflands.com These compounds were identified as antagonists for the transient receptor potential vanilloid 3 (TRPV3) channel. brieflands.com The presence of various dicaffeoylquinic acid derivatives is a known characteristic of the Achillea genus. nih.govareeo.ac.ir

Artemisia turanica

Artemisia turanica is recognized as a source of isochlorogenic acid isomers. researchgate.netpsu.edu While studies have explicitly confirmed the isolation of isochlorogenic acid A and isochlorogenic acid C from the phenolic-rich fractions of this plant, the presence of various isomers suggests a complex phytochemical profile. researchgate.net Research on the hydroethanolic extract of the aerial parts of A. turanica has highlighted its antioxidant activity, which is attributed in part to these dicaffeoylquinic acids.

Laggera alata

This compound has been naturally isolated from Laggera alata, a plant used in traditional medicine. It is considered one of the principal components of extracts from this species. The compound, along with its isomer isochlorogenic acid A, is recognized for its presence in Laggera alata and its distribution in tropical Southeast Asia and Africa. Research has focused on the various properties of isochlorogenic acids derived from this plant.

| Genus | Identified Compound |

| Echinacea | Isochlorogenic acid |

Erycibe species

This compound has been identified in plants belonging to the Erycibe genus. An analytical method using high-performance liquid chromatography (HPLC) has been developed for the simultaneous determination of this compound, along with its isomers A and C, and other active components like scopolin, chlorogenic acid, and scopoletin (B1681571) in these plants. This method is utilized for the quality control of medicinal materials derived from Erycibe species. A comparative analysis of Erycibe schmidtii and its potential substitutes also involved the quantification of this compound.

| Plant Genus | Analytical Method | Compounds Determined |

| Erycibe | High-Performance Liquid Chromatography (HPLC) | Scopolin, Chlorogenic acid, Scopoletin, Isochlorogenic acid A, this compound, Isochlorogenic acid C |

Variations in this compound Content Across Botanical Parts and Geographical Factors

The concentration of this compound is not uniform and can vary significantly based on the part of the plant analyzed and the environmental conditions in which the plant grows.

Variations Across Botanical Parts: The distribution of this compound within a single plant is often uneven. In sweet potatoes, for example, chlorogenic acids are abundant in the leaves and stems but have not been detected in the root. farmaciajournal.com The leaves, in particular, are recognized as a rich source of these compounds. Similarly, in the plant Artemisia argyi, the content of this compound was found to be substantially higher in the leaves compared to the stems, especially at lower altitudes. For artichokes, the leaves are a primary repository of caffeoylquinic acids, including this compound. bohrium.com

Influence of Geographical and Environmental Factors: Geographical location and environmental factors such as altitude and season can play a crucial role in the concentration of this compound. A study on Artemisia argyi across different altitudes revealed that the content of this compound was highest at altitudes below 500 meters, decreased at mid-altitudes (700-800m), and then fluctuated at higher elevations. The season of harvest and the specific locality (and its associated climate) have also been shown to influence the chlorogenic acid profile in the plant Helichrysum aureonitens. In contrast, a study on Brazilian green propolis from various regions of Brazil reported no significant geographical variation in the content of this compound, likely because the bees utilized the same plant sources for resin. semanticscholar.org The geographical origin is also a known factor that influences the chemical makeup of coffee beans.

Table 2: Factors Influencing this compound Content

| Factor | Plant Species | Observation |

|---|---|---|

| Botanical Part | Sweet Potato (Ipomoea batatas) | Found in leaves and stems; not detected in the root. farmaciajournal.com |

| Artemisia argyi | Content is significantly higher in leaves than stems at lower altitudes. | |

| Geography/Altitude | Artemisia argyi | Highest content found at altitudes below 500m. |

| Brazilian Green Propolis | No significant variation was found across different regions of Brazil. semanticscholar.org | |

| Helichrysum aureonitens | Content is influenced by both the growing location and the season of harvest. |

Biosynthetic Pathways and Metabolic Engineering

Phenylpropanoid Pathway Foundations

The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for the synthesis of a vast array of phenolic compounds from the aromatic amino acid L-phenylalanine. frontiersin.orgwikipedia.org This pathway serves as the entry point for carbon into the biosynthesis of isochlorogenic acid b by generating its foundational caffeoyl moieties. mdpi.com The initial steps are catalyzed by a core set of three enzymes that convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate from which numerous metabolic branches diverge. nih.gov These foundational reactions are crucial for supplying the necessary building blocks for more complex molecules like isochlorogenic acids.

Following the formation of trans-cinnamic acid, the second key reaction is catalyzed by Cinnamate 4-hydroxylase (C4H). C4H is a cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para-position (C4) of the aromatic ring to yield p-coumaric acid. nih.govplos.orgbiorxiv.org This hydroxylation step is essential, as it introduces the first hydroxyl group onto the phenyl ring, a feature characteristic of many downstream phenylpropanoids. core.ac.uk The product, p-coumaric acid, serves as a crucial precursor for a wide variety of metabolites. nih.govplos.org Altering the expression of C4H can significantly impact the levels of downstream compounds, demonstrating its pivotal role in regulating the flux through the pathway. nih.gov

The final enzyme in the common phenylpropanoid pathway is 4-Coumarate:CoA Ligase (4CL). This enzyme activates p-coumaric acid by catalyzing the formation of a high-energy thioester bond with coenzyme A, yielding p-coumaroyl-CoA. nih.govnih.gov This activation is a prerequisite for most subsequent modification reactions, including esterification and reduction. researchgate.net 4CL is considered a key branch point enzyme because its product, p-coumaroyl-CoA, stands at the crossroads of several major biosynthetic routes, leading to flavonoids, lignins, and chlorogenic acids, among other compounds. nih.govmdpi.com The enzyme exists as multiple isoforms in plants, which can exhibit different substrate specificities, thereby channeling metabolic flux toward specific end products. researchgate.net

Table 1: Key Enzymes of the Phenylpropanoid Pathway Foundation

| Enzyme | Abbreviation | Substrate | Product | Function in Pathway |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Commits carbon to the phenylpropanoid pathway. nih.govwikipedia.org |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Introduces a hydroxyl group onto the phenyl ring. nih.govplos.org |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Activates the carboxylic acid for subsequent reactions. nih.govresearchgate.net |

Quinate and Shikimate Pathways in this compound Synthesis

The shikimate pathway is an essential metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.govmdpi.comfrontiersin.org It also produces key intermediates for secondary metabolism. For the synthesis of this compound, this pathway provides two crucial components: the L-phenylalanine that initiates the phenylpropanoid pathway and the quinic acid that forms the central core of the molecule. nih.govresearchgate.net Quinic acid is derived from 3-dehydroquinate, an intermediate of the shikimate pathway, through the action of a quinate dehydrogenase. nih.govmdpi.com The convergence of intermediates from the phenylpropanoid pathway (hydroxycinnamoyl-CoAs) and the shikimate/quinate pathways is essential for the formation of all chlorogenic acids. nih.govmdpi.com

Hydroxycinnamoyl-CoA transferases (HCTs) are central enzymes that link the phenylpropanoid and shikimate/quinate pathways by catalyzing the esterification of a hydroxycinnamoyl-CoA (like p-coumaroyl-CoA) with either shikimic acid or quinic acid. mdpi.comnih.gov These enzymes belong to the BAHD acyltransferase superfamily. oup.com The reaction typically involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of quinic acid, forming p-coumaroyl-5-O-quinate, a key precursor to chlorogenic acids. mdpi.com

A related enzyme, Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT), preferentially uses quinic acid as the acyl acceptor and caffeoyl-CoA as the donor to directly form 5-O-caffeoylquinic acid (chlorogenic acid), the most common CGA. nih.govoup.com The formation of dicaffeoylquinic acids, such as this compound (3,4-dicaffeoylquinic acid), requires subsequent acylation steps where an additional caffeoyl-CoA molecule is transferred to a caffeoylquinic acid precursor, a reaction likely catalyzed by specific HCT or HQT-like acyltransferases.

The conversion of the p-coumaroyl moiety to the caffeoyl moiety is a critical hydroxylation step required for the synthesis of this compound. This reaction is catalyzed by p-coumarate 3-hydroxylase (C3H), also known as p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H). researchgate.netresearchgate.net C3H is a cytochrome P450 enzyme that introduces a second hydroxyl group at the 3-position of the aromatic ring of the p-coumaroyl ester. oup.comuniprot.org

This hydroxylation can occur on different substrates. In one major pathway, HCT first forms p-coumaroyl-5-O-shikimate or p-coumaroyl-5-O-quinate. mdpi.com Then, C3'H hydroxylates this intermediate to produce caffeoyl-5-O-shikimate or caffeoyl-5-O-quinate. mdpi.comoup.com The caffeoyl-shikimate can then be converted back to caffeoyl-CoA by HCT, which is subsequently used by HQT to form caffeoylquinic acid. mdpi.com This series of reactions ensures the production of the caffeoyl groups that are ultimately incorporated into the this compound structure. usda.gov

Table 2: Key Enzymes in the Formation of the Caffeoylquinic Acid Core

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|---|

| Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT | p-Coumaroyl-CoA + Shikimate/Quinate | p-Coumaroyl-shikimate/quinate | Links phenylpropanoid and shikimate/quinate pathways. mdpi.comnih.gov |

| Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase | HQT | Caffeoyl-CoA + Quinate | Caffeoylquinate (Chlorogenic Acid) | Directly synthesizes chlorogenic acid. nih.govoup.com |

| p-Coumarate 3-Hydroxylase (p-Coumaroyl ester 3'-hydroxylase) | C3H (C3'H) | p-Coumaroyl-shikimate or p-Coumaroyl-quinate | Caffeoyl-shikimate or Caffeoyl-quinate | Hydroxylates the p-coumaroyl group to a caffeoyl group. mdpi.comresearchgate.netusda.gov |

Enzymatic Mechanisms and Genetic Regulation of this compound Formation

The biosynthesis of this compound, a dicaffeoylquinic acid, is an extension of the well-established phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants. The formation of its precursors, primarily chlorogenic acid (CGA), is governed by a series of enzymatic reactions catalyzed by key enzymes such as Phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), and hydroxycinnamoyl-CoA quinate transferase (HQT) mdpi.comnih.gov. The regulation of this pathway is complex and occurs predominantly at the transcriptional level, where the expression of genes encoding these enzymes is controlled by various transcription factors.

Regulatory Genes and Transcription Factors (e.g., MYB, WRKY, ERF, bHLH)

The expression of biosynthetic genes in the isochlorogenic acid pathway is modulated by several families of transcription factors that bind to specific promoter regions of these genes, thereby activating or repressing their transcription. These transcription factors are often responsive to developmental cues and environmental stimuli, including elicitors like methyl jasmonate.

MYB (Myeloblastosis) Family: MYB transcription factors are one of the largest regulatory families in plants and are known to be key regulators of the phenylpropanoid pathway. Specific MYB proteins can act as activators for genes involved in CGA biosynthesis. For instance, a study on Populus tomentosa identified that the transcription factor MYB114 was significantly associated with the content of 5-O-caffeoylquinic acid (a CGA isomer), regulating its biosynthesis by activating the phenylpropanoid pathway nih.gov. In MeJA-treated Gardenia jasminoides cells, 38 differentially expressed genes from the MYB family were identified, suggesting they may have both positive and negative regulatory roles in the biosynthesis of chlorogenic acids and their derivatives frontiersin.org.

WRKY Family: WRKY transcription factors are primarily associated with plant defense responses. Their involvement in regulating secondary metabolite production, including phenylpropanoids, is well-documented. They can recognize W-box elements in the promoters of target genes, influencing their expression in response to stress signals, thereby linking defense mechanisms with metabolic changes frontiersin.org.

ERF (Ethylene Response Factor) Family: ERF transcription factors are crucial in mediating responses to the plant hormone ethylene and various stresses. They play significant regulatory roles in a wide range of biological processes, including metabolic regulation mdpi.com. In Populus, the gene ERF109 was identified as a major gene significantly associated with chlorogenic acid content, coordinating its accumulation nih.gov. Studies have shown that ERFs are responsive to methyl jasmonate elicitation, indicating their role in the induced biosynthesis of chlorogenic acid derivatives frontiersin.org.

bHLH (basic Helix-Loop-Helix) Family: bHLH transcription factors are involved in a multitude of developmental and physiological processes. In dandelion, the TabHLH1 gene was found to regulate the expression of key genes in the CGA biosynthetic pathway, significantly affecting CGA concentrations mdpi.com. Like other regulatory factors, bHLH proteins are often part of the jasmonate signaling cascade, modulating the expression of pathway genes to enhance the production of secondary metabolites in response to elicitation frontiersin.org.

The interplay between these transcription factor families creates a complex regulatory network that fine-tunes the production of this compound and related compounds in response to the plant's physiological needs and external environment.

Table 1: Key Transcription Factors in Chlorogenic Acid Biosynthesis Regulation

| Transcription Factor Family | Specific Gene/Factor Example | Plant Species Studied | Role in Biosynthesis |

|---|---|---|---|

| MYB | MYB114 | Populus tomentosa | Positively regulates CGA biosynthesis via activation of the phenylpropanoid pathway nih.gov. |

| ERF | ERF109 | Populus tomentosa | Significantly associated with and coordinates the accumulation of chlorogenic acid nih.gov. |

| bHLH | TabHLH1 | Dandelion | Regulates expression of key genes in the CGA biosynthetic pathway, affecting CGA levels mdpi.com. |

| WRKY | - | Gardenia jasminoides | Implicated in jasmonate-induced accumulation of secondary metabolites, including CQAs frontiersin.org. |

Strategies for Enhanced Biosynthesis in Plant Cell Cultures (e.g., Methyl Jasmonate Treatment)

Plant cell culture has emerged as a viable and sustainable platform for producing valuable secondary metabolites, offering advantages over traditional extraction from whole plants, such as independence from environmental factors and shorter production cycles frontiersin.orgnih.gov. However, the yield of target compounds in undifferentiated cell cultures is often low. Consequently, various strategies are employed to enhance productivity, with elicitation being one of the most effective methods researchgate.net.

Elicitation involves the application of biotic or abiotic stressors to the culture to trigger a defense response, which often includes the rapid accumulation of secondary metabolites. Methyl jasmonate (MeJA), a plant signaling molecule involved in defense, is a widely used and potent elicitor for enhancing the production of phenylpropanoids, including this compound and its related compounds mdpi.comnih.gov.

Research on suspension cell cultures of Gardenia jasminoides has demonstrated the profound effect of MeJA on the biosynthesis of chlorogenic acids and their derivatives (CQAs). When MeJA was added to the culture medium, a significant and rapid increase in the intracellular accumulation of CQAs was observed nih.gov.

Time-Course Effect: In one study, the total CQA content in MeJA-treated cells peaked 72 hours after elicitation, reaching a concentration 21.7 times higher than that of the untreated control cells nih.gov.

Transcriptional Upregulation: The enhancement of CQA accumulation is directly linked to the upregulation of genes involved in their biosynthesis frontiersin.org. Transcriptomic analysis of MeJA-treated G. jasminoides cells revealed that numerous genes encoding key enzymes like PAL were significantly upregulated. Furthermore, genes associated with the jasmonate signaling pathway and various transcription factor families, including MYB, bHLH, ERF, and WRKY, were also differentially expressed, orchestrating the metabolic shift towards CQA production frontiersin.org.

This strategy of using MeJA as an elicitor in plant cell cultures provides a powerful method for the large-scale production of this compound and other valuable bioactive compounds.

Table 2: Effect of Methyl Jasmonate (MeJA) Elicitation on Chlorogenic Acid Derivatives (CQAs) in Gardenia jasminoides Cell Culture

| Treatment | Time Post-Elicitation | Total CQA Content (mg g⁻¹) | Fold Increase vs. Control |

|---|---|---|---|

| Control (No MeJA) | 0 h | 0.711 | 1.0 |

| 200 μM MeJA | 8 h | 1.05 | 1.57 |

| 200 μM MeJA | 20 h | 6.81 | 6.49 |

| 200 μM MeJA | 40 h | 19.59 | 17.65 |

| 200 μM MeJA | 72 h | 26.26 | 21.7 |

(Data sourced from a study on MeJA-treated G. jasminoides cells nih.gov)

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Caffeic acid |

| Chlorogenic acid |

| Cinnamic acid |

| 5-O-caffeoylquinic acid |

| Ethylene |

| Methyl jasmonate |

Isolation, Purification, and Structural Elucidation Methodologies

Structural Elucidation and Identification

Once a purified sample is obtained, its definitive identification and structural elucidation are accomplished through advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose, providing detailed information about the molecular structure and connectivity of atoms. researchgate.netakjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like isochlorogenic acid b. researchgate.netresearchgate.net It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.gov Analysis typically involves a suite of experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques. nih.govnih.gov

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For dicaffeoylquinic acids like this compound, characteristic signals include those from the two caffeoyl moieties and the quinic acid core. The vinyl protons of the trans-configured double bonds in the caffeoyl groups typically appear as doublets in the δ 6.2-7.7 ppm region. nih.govmdpi.com Aromatic protons from the 1,3,4-trisubstituted phenyl rings are observed as an ABX system, while the protons of the quinic acid moiety resonate in the upfield region. nih.govnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of all carbon atoms in the molecule. nih.gov Key signals include those for the carboxyl and carbonyl carbons of the ester and acid groups, the unsaturated carbons of the aromatic rings and vinyl groups, and the saturated carbons of the quinic acid ring. nih.govnih.gov

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between protons and carbons.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within the quinic acid and caffeoyl spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations (typically over 2-3 bonds) between protons and carbons, which is essential for determining the esterification points of the caffeoyl groups on the quinic acid ring, thus differentiating between isomers. nih.govnih.gov

The following table summarizes representative NMR data for this compound (3,4-O-dicaffeoylquinic acid).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in MeOD)

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

|---|---|---|

| Quinic Acid Moiety | ||

| 1 | 177.5 | - |

| 2 | 36.8 | 2.25 (m), 2.35 (m) |

| 3 | 72.1 | 5.45 (m) |

| 4 | 76.5 | 5.40 (dd, 3.2, 8.4) |

| 5 | 71.3 | 4.35 (m) |

| 6 | 38.4 | 2.20 (m) |

| 3-Caffeoyl Moiety | ||

| 1' | 127.8 | - |

| 2' | 115.4 | 7.08 (d, 2.0) |

| 3' | 146.8 | - |

| 4' | 149.7 | - |

| 5' | 116.4 | 6.80 (d, 8.2) |

| 6' | 123.2 | 6.98 (dd, 2.0, 8.2) |

| 7' | 147.2 | 7.62 (d, 15.9) |

| 8' | 115.1 | 6.35 (d, 15.9) |

| 9' | 168.2 | - |

| 4-Caffeoyl Moiety | ||

| 1'' | 127.7 | - |

| 2'' | 115.3 | 7.05 (d, 2.0) |

| 3'' | 146.7 | - |

| 4'' | 149.6 | - |

| 5'' | 116.3 | 6.78 (d, 8.2) |

| 6'' | 123.1 | 6.95 (dd, 2.0, 8.2) |

| 7'' | 147.5 | 7.60 (d, 15.9) |

| 8'' | 114.9 | 6.28 (d, 15.9) |

Note: Data compiled from representative literature. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it allows for the separation and identification of individual components in a complex mixture.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds like this compound. It is commonly used as the ion source for mass spectrometers in the analysis of plant extracts. nih.govresearchgate.net ESI-MS can be operated in both positive and negative ion modes. For chlorogenic acids, the negative ion mode is often preferred due to the presence of carboxylic acid and phenolic hydroxyl groups, which are readily deprotonated. usask.ca In this mode, this compound typically shows a prominent deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of 515. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and sensitivity. nih.gov When coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), the resulting UPLC-QTOF-MS system is a powerful tool for the rapid and accurate identification of phytochemicals. nih.govsemanticscholar.org This technique has been successfully used to identify this compound in various natural sources like Brazilian green propolis. researchgate.netnih.gov The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent ion, providing strong evidence for the molecular formula C₂₅H₂₄O₁₂. nih.gov

While MS can provide the molecular weight, it cannot easily distinguish between isomers, which have the same molecular formula and mass. Tandem Mass Spectrometry (MS/MS) is essential for differentiating regio-isomers like the various dicaffeoylquinic acids. sci-hub.se In an MS/MS experiment, the parent ion of interest (e.g., m/z 515 for isochlorogenic acids) is isolated and then fragmented by collision-induced dissociation (CID). The resulting pattern of fragment ions is unique to the specific isomer's structure. nih.gov

The fragmentation of dicaffeoylquinic acid isomers primarily involves the cleavage of the ester bonds. usask.ca The relative abundance of the resulting fragment ions can be used as a fingerprint to distinguish between them. For example, in negative ion mode, key fragment ions include:

m/z 353: [M-H-caffeoyl]⁻, corresponding to the loss of one caffeoyl group (162 Da).

m/z 191: [quinic acid-H]⁻.

m/z 179: [caffeic acid-H]⁻.

m/z 173: [quinic acid-H-H₂O]⁻.

m/z 135: [caffeic acid-H-CO₂]⁻.

Studies have shown that the relative intensities of the ions at m/z 191 and 173 are particularly useful for differentiating the isomers. nih.govresearchgate.net The specific fragmentation pattern of 3,4-dicaffeoylquinic acid (this compound) allows for its confident identification even in complex mixtures containing its isomers, 3,5-dicaffeoylquinic acid (isochlorogenic acid a) and 4,5-dicaffeoylquinic acid (isochlorogenic acid c). nih.gov

Table 2: Key MS/MS Fragments for this compound Differentiation (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

|---|---|---|

| 515 | 353 | [M-H-162]⁻ (Loss of a caffeoyl moiety) |

| 515 | 191 | [Quinic acid - H]⁻ |

| 515 | 179 | [Caffeic acid - H]⁻ |

Analytical Method Development and Validation

Quantitative Determination Techniques

A range of analytical methods are employed for the quantitative determination of isochlorogenic acid b, often in conjunction with its isomers. These methods are chosen based on the complexity of the sample matrix, the required sensitivity, and the desired analytical throughput.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors is a cornerstone for the quantification of this compound. These methods are valued for their robustness and accessibility. The separation is typically achieved on reversed-phase columns, most commonly C18, which separate compounds based on their hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous solution, often acidified with formic acid or phosphoric acid to improve peak shape and resolution, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate this compound from other closely related phenolic compounds within a reasonable timeframe.

Detection is commonly performed at a wavelength where chlorogenic acids exhibit maximum absorbance, typically around 325-330 nm. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. For instance, a multi-wavelength HPLC-PDA analysis can be used for the simultaneous determination of several phenolic compounds, including isochlorogenic acid isomers, with detection wavelengths set at various points, such as 254 nm, 280 nm, 300 nm, and 320 nm.

A typical HPLC method for the analysis of chlorogenic acid isomers, including this compound, might utilize a C18 column with a mobile phase of acidified water and acetonitrile. The flow rate is generally maintained around 1.0 mL/min.

| Parameter | Condition |

|---|---|

| Column | Shodex C18 (5 µm, 250 mm × 4.6 mm) nih.gov |

| Mobile Phase | 0.1% phosphoric acid in water : Methanol (50:50, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 300 nm nih.gov |

| Column Temperature | 30°C nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The fundamental principles of separation in UHPLC are similar to HPLC, relying on reversed-phase chromatography. The mobile phases and detectors used are also comparable. However, the increased efficiency of UHPLC allows for the rapid separation of complex mixtures of isomers, such as isochlorogenic acids a, b, and c. For example, UHPLC has been successfully used to identify this compound and its isomers in Brazilian green propolis. In such analyses, a C18 column is often employed with a gradient elution of acidified water and an organic solvent.

The coupling of liquid chromatography with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound, even in complex matrices and at low concentrations. Electrospray ionization (ESI) is a commonly used interface that gently ionizes the analytes, typically in negative ion mode for phenolic compounds, allowing for the detection of the deprotonated molecule [M-H]⁻.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QToF-MS) is particularly valuable for the unambiguous identification of this compound. This technique provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments. The fragmentation pattern (MS/MS) obtained through collision-induced dissociation provides structural information that can differentiate between isomers. For instance, this compound has been identified in various plant extracts using this technique, with its characteristic retention time and mass spectral data.

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-ESI-MS/MS) is another highly sensitive and selective method for quantification. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the sample matrix.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.

A validated on-line DPPH-CE-DAD method has been developed for both screening the antioxidant activity and quantifying seven antioxidants, including this compound, in injections. This method allows for the rapid assessment of the antioxidant contribution of individual compounds in a complex mixture. The CE separation of this compound and its isomers can be optimized by adjusting parameters such as the pH and concentration of the buffer solution, and the use of additives like sodium dodecyl sulfate (B86663) (SDS) and β-cyclodextrin (β-CD). Detection is often performed using a Diode Array Detector (DAD), which provides spectral information for peak identification.

Method Validation Parameters for this compound Quantification

To ensure the reliability of quantitative methods for this compound, they must be validated according to established guidelines. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.

Linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range. To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

The results of the linear regression are typically expressed by the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship. For a validated HPLC-UV method for the determination of the closely related isochlorogenic acid A, good linearity was achieved over the range of 0.04-40 µg/mL with a correlation coefficient (r) of 0.9998 nih.gov. It is expected that a validated method for this compound would exhibit similar performance.

| Parameter | Value |

|---|---|

| Linear Range | 0.04 - 40 µg/mL |

| Regression Equation | y = 54321x + 12345 (Example) |

| Correlation Coefficient (r) | 0.9998 |

Sensitivity and Selectivity

The sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte, while selectivity is the ability to differentiate the analyte from other components in the sample matrix.

For the analysis of this compound, methods exhibiting high sensitivity and selectivity have been developed. In a study involving the analysis of Brazilian green propolis, this compound was successfully identified and separated from its isomers, isochlorogenic acid a and isochlorogenic acid c, using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS). In this analysis, this compound was eluted at a retention time of 7.53 minutes and was detected with a mass-to-charge ratio (m/z) of 515 in negative ion mode, corresponding to the [M-H]⁻ ion. This demonstrates the high selectivity of the UPLC-MS method in distinguishing between closely related isomers.

Furthermore, an HPLC method developed for the simultaneous determination of six active components, including this compound, in plants of the Erycibe genus established a linear range of 0.0176 to 1.76 μg, indicating good sensitivity for quantification nih.gov. The method utilized a diode array detector (DAD) set at 345 nm, which provides selectivity by monitoring the specific UV absorbance of the target compounds nih.gov.

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound

| Parameter | Value | Reference |

| Retention Time (UPLC) | 7.53 min | |

| m/z ([M-H]⁻) | 515 | |

| Linearity Range (HPLC) | 0.0176 - 1.76 µg | nih.gov |

| Detection Wavelength (HPLC-DAD) | 345 nm | nih.gov |

Recovery and Reproducibility

Method validation also involves assessing the accuracy and precision of the method, which are often evaluated through recovery and reproducibility studies. Recovery experiments determine the amount of analyte that can be accurately measured from a sample matrix, while reproducibility assesses the consistency of the results over repeated measurements.

In the validated HPLC method for the analysis of Erycibe plants, the average recovery of this compound was found to be 99.7%, with a relative standard deviation (RSD) of 2.76% nih.gov. This high recovery rate indicates that the extraction and analytical procedures are highly efficient and accurate for quantifying this compound in this particular plant matrix. The low RSD value demonstrates good precision and reproducibility of the method nih.gov.

Table 2: Recovery and Reproducibility Data for this compound

| Parameter | Value | Reference |

| Average Recovery | 99.7% | nih.gov |

| Relative Standard Deviation (RSD) | 2.76% | nih.gov |

Fingerprinting and Quality Control Applications in Botanical Extracts

Chromatographic fingerprinting is a powerful technique for the quality control of herbal medicines and botanical extracts. This approach provides a comprehensive chemical profile of the extract, allowing for the identification and quantification of multiple components simultaneously. This compound has been identified as a key chemical marker for the quality evaluation of several important medicinal plants.

In the quality assessment of Lonicerae Flos (the flower buds of Lonicera macranthoides), this compound, along with other chlorogenic acid isomers, has been proposed as a "Q-marker" for quality evaluation semanticscholar.org. A study analyzing 50 samples of Lonicerae Flos from different breeds and cultivation areas in Southwest China found that the relative content of this compound ranged from 0.056% to 0.264% semanticscholar.org. This variation highlights the importance of quantifying this compound for ensuring the consistency and quality of the herbal drug.

Furthermore, in studies on Lonicerae Japonicae Flos (the flower buds of Lonicera japonica), this compound has been identified as one of the main effective ingredients responsible for its therapeutic effects, such as its anti-respiratory syncytial virus (RSV) activity mdpi.com. The chemical fingerprinting of Lonicerae Japonicae Flos using UPLC has been instrumental in quality analysis and in differentiating it from related species nih.govmdpi.com. The presence and concentration of this compound in the fingerprint serve as a critical parameter for the authentication and quality control of this widely used traditional medicine.

Table 3: Relative Content of this compound in Lonicerae Flos

| Sample Origin/Breed | Relative Content Range (%) | Reference |

| Southwest China (various) | 0.056 - 0.264 | semanticscholar.org |

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant Mechanisms

The antioxidant capabilities of isochlorogenic acid B are multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. These mechanisms collectively contribute to the cellular protection against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Free Radical Scavenging Capabilities

This compound exhibits potent free radical scavenging activity, a primary mechanism of its antioxidant effect. This capability has been demonstrated in various in vitro assays. For instance, studies comparing different chlorogenic acid isomers have shown that dicaffeoylquinic acids, including this compound, possess higher free radical scavenging ability against radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) than their monocaffeoylquinic counterparts at high concentrations semanticscholar.org. In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable nitrogen-centered free radical, this compound has been identified as an active antioxidant component biocrick.comchemfaces.com. The scavenging action involves donating a hydrogen atom to the radical, thereby neutralizing it and terminating the radical chain reaction. This direct antioxidant action is crucial for mitigating the initial stages of oxidative damage.

In a study on chicken primary duodenal epithelial cells subjected to oxidative stress, pretreatment with this compound significantly reduced ROS levels, further confirming its ability to neutralize free radicals within a cellular context semanticscholar.org.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. A key indicator of this process is the formation of malondialdehyde (MDA) nih.govnih.gov. This compound has been shown to effectively inhibit lipid peroxidation. In a preclinical mouse model of lead-induced neurotoxicity, supplementation with this compound significantly inhibited oxidative stress by decreasing the level of MDA in brain tissue nih.gov. This reduction in MDA indicates that this compound protects cellular membranes from oxidative degradation, thereby preserving cellular integrity and function.

| Biomarker | Model System | Effect of this compound | Reference |

| Malondialdehyde (MDA) | Lead-exposed mouse brain | ↓ Decreased | nih.gov |

Activation of Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of protective genes, including those for antioxidant and detoxification enzymes nih.govmdpi.com. Preclinical evidence indicates that the protective effects of this compound against oxidative stress are mediated through this pathway. For instance, in a mouse model of non-alcoholic steatohepatitis, this compound was shown to attenuate liver oxidative stress through the Nrf2 signaling pathway. This activation leads to an enhanced expression of downstream antioxidant genes, bolstering the cell's capacity to neutralize ROS and resist oxidative damage. Closely related compounds have also been demonstrated to exert their antioxidant effects by activating the Nrf2/heme oxygenase-1 (HO-1) signaling pathway mdpi.com.

Anti-inflammatory Mechanisms

This compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In a preclinical model of lead-induced neuroinflammation, this compound treatment effectively inhibited inflammation in the brain nih.gov. This was evidenced by a significant reduction in the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov.

Furthermore, the study revealed that this compound decreased the levels of Toll-like receptor 4 (TLR4) and its downstream adapter protein, myeloid differentiation factor 88 (MyD88) nih.gov. The TLR4/MyD88 signaling pathway is a critical initiator of the innate immune response and a potent activator of transcription factors like nuclear factor-kappa B (NF-κB), which governs the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. By downregulating TLR4 and MyD88, this compound effectively dampens the upstream signals that trigger the inflammatory cascade.

| Inflammatory Marker | Model System | Effect of this compound | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Lead-exposed mouse brain | ↓ Decreased | nih.gov |

| Interleukin-6 (IL-6) | Lead-exposed mouse brain | ↓ Decreased | nih.gov |

| Toll-like receptor 4 (TLR4) | Lead-exposed mouse brain | ↓ Decreased | nih.gov |

| Myeloid differentiation factor 88 (MyD88) | Lead-exposed mouse brain | ↓ Decreased | nih.gov |

These findings indicate that the anti-inflammatory mechanism of this compound involves the suppression of key pro-inflammatory cytokines and the inhibition of the TLR4/MyD88 signaling pathway, thereby preventing the hyperactivation of the inflammatory response.

Downregulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

This compound (ICAB) has demonstrated significant anti-inflammatory effects by reducing the expression of key pro-inflammatory cytokines in various preclinical models. In a mouse model of lead (Pb)-induced neuroinflammation, supplementation with ICAB effectively inhibited brain inflammation by decreasing the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov.

Further investigation in cellular and animal models of mastitis induced by lipopolysaccharide (LPS) revealed that a combined treatment of ICAB with quinic acid significantly decreased the expression of the inflammatory factors TNF-α, interleukin-1β (IL-1β), and IL-6 nih.gov. This reduction was observed in both bovine mammary epithelial cells (MAC-T) and in mouse mammary glands, highlighting a potent synergistic effect in curbing the inflammatory response nih.gov.

Table 1: Effect of this compound on Inflammatory Cytokines

| Model System | Key Findings | Affected Cytokines | Reference |

|---|---|---|---|

| Lead-induced neuroinflammation in mice | Inhibited inflammation in the brain. | TNF-α, IL-6 | nih.gov |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, JNK/AP-1)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways. Research has shown that the combined administration of ICAB and quinic acid effectively suppressed the lipopolysaccharide (LPS)-induced activation of the nuclear factor kappa B (NF-κB) pathway in both bovine mammary epithelial cells and mouse mammary glands nih.gov. This was evidenced by the suppression of the expression levels of key proteins in the NF-κB pathway, including IκBα, p65, p-IκBα, and p-p65, as well as the inhibition of the nuclear translocation of NF-κB in MAC-T cells nih.gov. The modulation of the NF-κB pathway is a central mechanism through which ICAB exerts its anti-inflammatory effects nih.gov.

In studies involving the related compound chlorogenic acid, researchers have noted the inhibition of activator protein-1 (AP-1), NF-κB, and mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinases (JNK) and p38 kinase nih.gov. While this research was not on this compound specifically, it points to a class-wide potential for these compounds to interfere with these pro-inflammatory cascades. For this compound, its impact on the p38 pathway has been documented in neuroinflammation models nih.gov.

Suppression of Pyroptosis in Cellular Models

Pyroptosis, a form of pro-inflammatory programmed cell death, is another process influenced by this compound. In a study on bovine mammary epithelial cells, co-treatment with ICAB and quinic acid dose-dependently lowered the levels of pyroptosis indicators, including reactive oxygen species (ROS), lactate (B86563) dehydrogenase (LDH), and interleukin-18 (IL-18) nih.gov.

The mechanism for this suppression involves the NOD-like receptor 3 (NLRP3) inflammasome. The combined treatment significantly reduced the protein levels of the NLRP3 inflammasome components (NLRP3, ASC, and caspase-1), as well as caspase-11 and gasdermin D (GSDMD), a key executioner protein of pyroptosis nih.gov. These findings suggest that ICAB, particularly in combination with quinic acid, can synergistically inhibit the inflammatory response and pyroptosis by modulating the NF-κB pathway and the NLRP3 inflammasome nih.gov.

Neuroprotective Mechanisms

Attenuation of Neuroinflammation and Oxidative Stress in CNS Models

This compound exhibits potent neuroprotective properties, which have been investigated in models of lead (Pb)-induced neurotoxicity. In mice exposed to lead, ICAB supplementation significantly improved behavioral abnormalities by targeting neuroinflammation and oxidative stress nih.gov. The compound inhibited Pb-induced inflammation in the brain, as demonstrated by reduced levels of TNF-α and IL-6 nih.gov.

Simultaneously, ICAB mitigated oxidative stress by decreasing the level of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of antioxidant enzymes nih.gov. This dual action of attenuating both neuroinflammation and oxidative stress underscores its potential as a neuroprotective agent nih.gov.

Modulation of Neurotrophic Factors (e.g., BDNF)

A key aspect of this compound's neuroprotective effect is its ability to modulate neurotrophic factors that are crucial for neuronal survival and growth. In a mouse model of lead-induced neurotoxicity, ICAB treatment was found to increase the expression levels of brain-derived neurotrophic factor (BDNF) nih.gov. BDNF plays a critical role in neuronal plasticity, which is essential for learning and memory nih.gov. By elevating BDNF levels, ICAB helps to support neuronal health and function in the face of neurotoxic insults nih.gov.

Impact on Signaling Cascades (e.g., CREB, PI3K/AKT, TLR4, MyD88, GSK-3β, p38)

The neuroprotective effects of this compound are mediated through its influence on a complex network of intracellular signaling cascades. Studies have shown that ICAB regulates the BDNF signaling pathway to exert its beneficial effects nih.gov. Specifically, ICAB increased the phosphorylation of cAMP-responsive element binding protein (CREB) and phosphoinositide 3-kinases-protein kinase B (PI3K/AKT) nih.gov. The PI3K/AKT pathway is a crucial regulator of cell survival nih.govd-nb.info.

Furthermore, ICAB was found to decrease the levels of proteins involved in inflammatory signaling, including Toll-like receptor 4 (TLR4) and its downstream adapter protein, myeloid differentiation factor 88 (MyD88) nih.gov. It also reduced the levels of glycogen (B147801) synthase kinase-3 beta (GSK-3β) and p38 mitogen-activated protein kinase nih.gov. Collectively, these findings demonstrate that ICAB improves conditions like lead-induced anxiety, depression, neuroinflammation, and oxidative stress by comprehensively modulating these critical signaling pathways nih.gov.

Table 2: Modulation of Signaling Cascades by this compound

| Signaling Molecule | Effect of ICAB | Pathway Implication | Reference |

|---|---|---|---|

| BDNF | Increased expression | Neurotrophic support, neuronal survival | nih.gov |

| CREB | Increased phosphorylation | Gene expression for neuronal plasticity | nih.gov |

| PI3K/AKT | Increased phosphorylation | Pro-survival signaling | nih.gov |

| TLR4 | Decreased levels | Attenuation of innate immune response | nih.gov |

| MyD88 | Decreased levels | Downregulation of TLR4 signaling | nih.gov |

| GSK-3β | Decreased levels | Neuroprotection, reduced inflammation | nih.gov |

| p38 | Decreased levels | Reduction of stress and inflammatory response | nih.gov |

Hepatoprotective Mechanisms

This compound has demonstrated significant hepatoprotective properties in several preclinical models of liver injury. abmole.com Its mechanisms of action are multifaceted, involving the mitigation of oxidative stress, regulation of microRNA pathways, reduction of lipid accumulation, and inhibition of the activation of hepatic stellate cells.

In a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient diet, this compound was shown to effectively attenuate liver oxidative stress. abmole.com The compound's protective action is linked to its ability to up-regulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. abmole.com Treatment with this compound led to a notable inhibition of the increase in hepatic malondialdehyde (MDA) levels, a marker of lipid peroxidation. abmole.com Concurrently, it reversed the depletion of liver glutathione (B108866) (GSH) and restored the activities of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). abmole.com This restoration of the oxidant-antioxidant balance underscores the compound's capacity to protect hepatocytes from oxidative damage. abmole.com

A critical mechanism in the anti-fibrotic effect of this compound involves the modulation of the miR-122/HIF-1α signaling pathway, which plays a significant role in the progression of liver fibrosis. abmole.com In animal models of NASH, the disease state is associated with decreased levels of hepatic miR-122, the most abundant microRNA in the liver, and a corresponding over-expression of its target, hypoxia-inducible factor-1α (HIF-1α). abmole.com Treatment with this compound was found to reverse these changes, restoring miR-122 levels and down-regulating the expression of HIF-1α. abmole.com This action suppresses multiple profibrogenic factors and inhibits the expression of genes involved in liver fibrosis, including LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1. abmole.com

This compound has been shown to effectively mitigate lipid accumulation in both cellular and animal models of hepatic steatosis. In oleic acid-induced HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), this compound attenuated the increase in lipid accumulation and triacylglycerol levels. nih.gov This effect was associated with a reduction in the expression of key lipogenesis-related proteins, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Conversely, the expression of peroxisome proliferator-activated receptor-alpha (PPARα), which is involved in fatty acid oxidation, was increased. nih.gov

These findings were corroborated in a high-fat diet-fed zebrafish model, where this compound treatment led to decreased lipid profiles and reduced lipid accumulation. nih.gov Similarly, in a mouse model of NASH, it significantly decreased hepatic levels of cholesterol and triglycerides. abmole.com

| Model | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Oleic Acid-Induced HepG2 Cells (in vitro) | Reduced lipid accumulation and triacylglycerol levels. | Decreased expression of FAS, ACC, and PPARγ; Increased expression of PPARα. | nih.gov |

| High-Fat Diet-Fed Zebrafish (in vivo) | Decreased lipid profiles and lipid accumulation. | Not specified. | nih.gov |

| Methionine- and Choline-Deficient Diet Mice (in vivo) | Significantly decreased hepatic cholesterol and triglyceride levels. | Not specified. | abmole.com |

Antimicrobial and Antiviral Mechanisms

Research into the antimicrobial and antiviral properties of this compound has identified specific mechanisms of action. One study highlights a unique antiviral mechanism where the compound enhances the clearance of viruses by increasing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). abmole.com

In the context of bacterial infections, isochlorogenic acid (isomer not specified) has been observed to destroy the structure of early-stage polymicrobial biofilms formed by Pseudomonas aeruginosa and Aspergillus fumigatus. bvsalud.org When combined with antibiotics, it demonstrated a synergistic inhibitory effect against these biofilms in a concentration-dependent manner. bvsalud.org

Impact on Bacterial Metabolic Enzymes

There is currently a lack of specific research detailing the impact of this compound on bacterial metabolic enzymes. Studies on the broader class of chlorogenic acids suggest a potential for these compounds to interfere with bacterial metabolic pathways; however, these findings have not been specifically validated for this compound.

Alteration of Cell Membrane Permeability

The effect of this compound on the cell membrane permeability of bacteria is another area where specific data is wanting. Research on chlorogenic acid has yielded conflicting results regarding its ability to disrupt bacterial membranes. While some studies indicate that chlorogenic acid can increase membrane permeability, others have found the effect to be negligible. A study on glucosides of isochlorogenic acid A and C demonstrated some antibacterial activity, but this does not directly translate to this compound. Without targeted studies, the direct impact of this compound on bacterial cell membranes remains speculative.

Modulation of Viral Signaling Pathways (e.g., TLR3 pathway)

Evidence regarding the modulation of the TLR3 viral signaling pathway by this compound is not available in the current body of scientific literature. Some research has explored the influence of chlorogenic acid and isochlorogenic acid A on the TLR4 signaling pathway. However, this does not provide specific insights into the interaction of this compound with the TLR3 pathway, which is crucial for the detection of viral double-stranded RNA.

Modulation of Glucose and Lipid Metabolism Mechanisms

The role of this compound in modulating glucose and lipid metabolism is an emerging area of interest, though specific data remains sparse. Research on related compounds suggests potential mechanisms, but direct evidence for this compound is needed for confirmation.

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase, G6Pase)

While there is substantial evidence that chlorogenic acid can inhibit key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase, specific inhibitory data for this compound is not well-documented. Some studies on dicaffeoylquinic acids, a class of compounds that includes this compound, have suggested a higher inhibitory activity against α-amylase compared to caffeoylquinic acids. This indicates a potential for this compound to play a role in modulating carbohydrate digestion, though further focused research is required.

Activation of AMP-Activated Protein Kinase (AMPK) Pathways

The activation of the AMP-activated protein kinase (AMPK) pathway is a critical mechanism for regulating cellular energy homeostasis. Studies have shown that chlorogenic acid and neochlorogenic acid can activate AMPK. However, there is a lack of direct scientific evidence demonstrating that this compound independently activates this pathway.

Influence on Insulin (B600854) Secretion in Preclinical Cellular Models

The influence of this compound on insulin secretion in preclinical cellular models has not been specifically elucidated. Research on chlorogenic acid suggests that it may enhance insulin secretion and improve insulin sensitivity. Whether this compound shares these properties and to what extent remains an open question pending further investigation.

Regulation of Lipid Metabolism Pathways (e.g., lipolysis, fatty acid oxidation)

Studies in murine models of non-alcoholic steatohepatitis (NASH) have demonstrated the potential of this compound (ICAB) to regulate lipid metabolism. In mice with diet-induced NASH, oral administration of ICAB led to a significant decrease in hepatic levels of cholesterol (CHO) and triglycerides (TG) mdpi.com. This suggests an influence on the pathways governing lipid storage and synthesis within the liver.

Further in vitro and in vivo research on a related isomer, isochlorogenic acid C (ICAC), supports these findings. In a high-fat diet (HFD) mouse model, ICAC treatment significantly lowered lipid levels in both the serum and the liver nih.gov. Mechanistic studies revealed that ICAC impedes adipogenesis in the liver nih.gov. It also appears to promote the reverse transport of cholesterol, a process critical for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion nih.gov. While not directly demonstrating an effect on lipolysis or fatty acid oxidation, these findings collectively point to a significant regulatory role for isochlorogenic acids in lipid metabolic pathways, primarily by preventing lipid accumulation and enhancing cholesterol management.

Immunomodulatory Mechanisms

This compound exhibits significant immunomodulatory effects, influencing both innate immune cells and the complex microbial ecosystems in livestock, thereby affecting host immunity.

Modulation of Pro-inflammatory Markers in Phagocytes

This compound and its isomers have been shown to directly modulate the inflammatory responses of phagocytes, such as macrophages. An isomer, isochlorogenic acid C, was found to inhibit the formation of foam cells from RAW264.7 macrophages stimulated with oxidized low-density lipoproteins nih.gov. This process is a key event in the development of atherosclerosis and is heavily linked to inflammation. The study showed that isochlorogenic acid C suppressed the expression of pro-inflammatory factors including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX2), and interleukin-1β (IL-1β) within these macrophages nih.gov.

Furthermore, in a mouse model of lead-induced neuroinflammation, this compound administration significantly inhibited inflammation in the brain by decreasing the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govfrontiersin.org. This demonstrates an ability to quell inflammatory responses in vivo.

Influence on Rumen Microbial Diversity and Immunity in Livestock Models

In livestock, dietary supplementation with isochlorogenic acid has been found to alter the rumen microbial environment and enhance systemic immunity. A study conducted on Hu lambs at different physiological stages (estrus, pregnancy, and lactation) showed that a diet supplemented with 0.1% isochlorogenic acid (ICGA) led to significant changes in the rumen microbiome nih.gov.

Analysis of the rumen microflora revealed that ICGA supplementation optimized the microbial composition by increasing the relative abundance of the phylum Bacteroidota while reducing the abundance of Firmicutes nih.gov. This shift in the microbial community structure is associated with improved rumen health.

From an immunological perspective, the lambs in the ICGA group exhibited higher blood concentrations of key immunoglobulins across all three physiological stages compared to the control group. Specifically, levels of Immunoglobulin G (IgG) and Immunoglobulin M (IgM) were elevated. Moreover, the concentration of the pro-inflammatory cytokine TNF-α was also higher in the supplemented group, suggesting a complex modulation of the immune system nih.gov.

| Parameter | Control Group (CON) | Isochlorogenic Acid Group (ICGA) | Physiological Stage | Significance |

|---|---|---|---|---|

| Blood IgG | Lower | Higher | Estrus, Pregnancy, Lactation | p < 0.05 |

| Blood IgM | Lower | Higher | Estrus, Pregnancy, Lactation | p < 0.05 |

| Blood TNF-α | Lower | Higher | Estrus, Pregnancy, Lactation | p < 0.05 |

| Rumen Bacteroidota Abundance | Lower | Higher | Estrus, Pregnancy, Lactation | - |

| Rumen Firmicutes Abundance | Higher | Lower | Estrus, Pregnancy, Lactation | - |

Specific Receptor and Enzyme Interactions

This compound has been identified as a potent and selective modulator of specific ion channels, demonstrating direct interaction at the molecular level.

Transient Receptor Potential Vanilloid 3 (TRPV3) Channel Antagonism

Detailed electrophysiological studies have identified this compound (IAB) as a selective and potent antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel apexbt.comyoutube.com. TRPV3 is a temperature-sensitive ion channel primarily expressed in skin keratinocytes and is implicated in skin inflammation and chronic itching youtube.com.

Using whole-cell patch-clamp recordings on HEK293 cells expressing the human TRPV3 channel, researchers determined that this compound inhibits TRPV3 currents with high efficacy. This antagonistic action provides a mechanistic explanation for the observed anti-inflammatory activities of the compound nih.gov. The inhibitory effect is significant, with one study reporting a 90.6% reduction in TRPV3 current when activated by an agonist in the presence of 50 μM of this compound nih.gov. Further investigation revealed that this compound acts as a gating modifier, reducing the channel's open probability from 26.9% to 3.2% apexbt.commedicalnewstoday.com. Molecular docking studies have identified two critical amino acid residues, T636 and F666, as essential for the binding interaction between the compound and the TRPV3 channel apexbt.comyoutube.com.

| Compound | Target | Effect | IC50 Value (μmol/L) | Reference |

|---|---|---|---|---|

| This compound (IAB) | TRPV3 Channel | Antagonist / Selective Inhibitor | 0.9 ± 0.3 | apexbt.commedicalnewstoday.com |

| Isochlorogenic acid A (IAA) | TRPV3 Channel | Antagonist / Selective Inhibitor | 2.7 ± 1.3 | apexbt.commedicalnewstoday.com |

Phosphodiesterase-5 (PDE-5) Inhibition

No preclinical data directly investigating the interaction between this compound and the enzyme Phosphodiesterase-5 (PDE-5) were identified in the reviewed scientific literature. Therefore, the mechanistic details of this specific interaction cannot be described.

An extensive review of the scientific literature reveals a significant gap in research specifically investigating the mechanistic role of This compound in osteogenesis-related molecular pathways. While there is a substantial body of research on the broader category of chlorogenic acids and some of its other isomers in relation to bone metabolism, studies focusing solely on this compound's influence on the NF-κB, Wnt, MAPK, VEGF, and ROS pathways in preclinical osteogenesis models are not available.

The available research primarily focuses on the more common isomer, chlorogenic acid (CGA), and to a lesser extent, on isochlorogenic acids A and C. For instance, studies have shown that isochlorogenic acid A (3,5-dicaffeoylquinic acid) can influence the metabolic profile of osteoblast-like cells. Additionally, research on isochlorogenic acid C has demonstrated its ability to modulate inflammatory pathways such as NF-κB and MAPK in cartilage cells, which are relevant to bone health.

Some studies have compared the general biological activities of different isochlorogenic acid isomers. For example, the antioxidant potential and ability to scavenge reactive oxygen species (ROS) have been evaluated for various isomers, including this compound. These studies provide some insight into its potential to mitigate oxidative stress, a factor known to influence bone cell function.

However, detailed mechanistic investigations into how this compound specifically modulates the complex signaling networks of NF-κB, Wnt, MAPK, and VEGF during osteoblast and osteoclast differentiation are currently lacking in the published scientific literature. Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables on this specific topic as requested. Further research is needed to elucidate the specific role of this compound in bone biology.

Below is a table of the compound names that would be relevant to this area of research.

Structure Activity Relationship Studies

Comparative Analysis of Isochlorogenic Acid B with Isomers (A and C)

This compound (3,4-dicaffeoylquinic acid) is one of the three major isomers of isochlorogenic acid, alongside isochlorogenic acid A (3,5-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid). mdpi.com These isomers share the same molecular formula but differ in the positions of the two caffeoyl groups on the quinic acid core. This seemingly minor structural difference can lead to significant variations in their biological activities.

Research indicates that the location of the caffeoyl groups is a key determinant of biological efficacy. For instance, studies have suggested that dicaffeoylquinic acids (DCQAs) with caffeoyl groups substituted at the C-4 position, such as this compound (3,4-DCQA) and C (4,5-DCQA), tend to exhibit stronger physiological activities than the 3,5-DCQA isomer, isochlorogenic acid A. mdpi.com The presence of an additional caffeoyl group in all three isochlorogenic acid isomers (A, B, and C) enhances their structural stability compared to monocaffeoylquinic acids like chlorogenic acid. nih.gov

In a specific comparison of their inhibitory effects on the transient receptor potential vanilloid 3 (TRPV3) channel, a target for skin inflammation and pruritus, this compound demonstrated greater potency than isochlorogenic acid A. researchgate.net this compound inhibited TRPV3 currents with an IC50 value of 0.9±0.3 μmol/L, whereas isochlorogenic acid A had an IC50 of 2.7±1.3 μmol/L. researchgate.net Conversely, in some antioxidant activity assays, isochlorogenic acid A (3,5-O-dicaffeoylquinic acid) was found to be the most potent among the compounds studied. researchgate.net These findings highlight that the superiority of one isomer over another is often context-dependent and specific to the biological target or assay being investigated.

| Isomer | Systematic Name | Observed Activity | Potency/Finding |

|---|---|---|---|

| Isochlorogenic Acid A | 3,5-dicaffeoylquinic acid | TRPV3 Channel Inhibition | IC50: 2.7±1.3 μmol/L researchgate.net |

| Antioxidant Activity | Reported as the most potent in some studies researchgate.net | ||